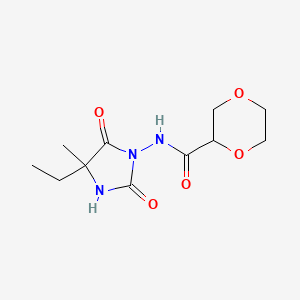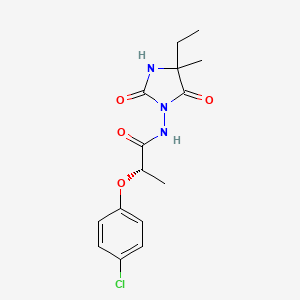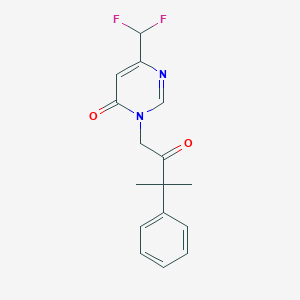![molecular formula C16H19FN4O4 B6972584 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B6972584.png)
1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluoro-substituted aniline moiety, a morpholine ring, and an imidazolidinone core, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one typically involves multi-step organic synthesis. One common route starts with the preparation of 3-fluoro-4-(morpholine-4-carbonyl)aniline, which is then coupled with an imidazolidinone derivative through an acylation reaction. The key steps include:
Nitration and Reduction: Nitration of a fluoroaniline derivative followed by reduction to obtain 3-fluoro-4-nitroaniline.
Morpholine Introduction: Reaction of 3-fluoro-4-nitroaniline with morpholine to form 3-fluoro-4-(morpholine-4-carbonyl)aniline.
Acylation: Coupling of the resulting aniline derivative with an imidazolidinone through an acylation reaction using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluoro group and other substituents can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution using reagents like sodium hydride (NaH) or electrophilic substitution using halogenating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl moieties.
Aplicaciones Científicas De Investigación
1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, the fluoro group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the morpholine ring may improve solubility and bioavailability.
Comparación Con Compuestos Similares
- 1-[2-[3-Chloro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
- 1-[2-[3-Bromo-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
- 1-[2-[3-Fluoro-4-(piperidine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
Comparison: Compared to its analogs, 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The morpholine ring also differentiates it from compounds with other cyclic amines, potentially affecting its pharmacokinetic properties.
Propiedades
IUPAC Name |
1-[2-[3-fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4/c17-13-9-11(19-10-14(22)21-4-3-18-16(21)24)1-2-12(13)15(23)20-5-7-25-8-6-20/h1-2,9,19H,3-8,10H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSQJOVSFPETAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CNC2=CC(=C(C=C2)C(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]furan-2-sulfonamide](/img/structure/B6972528.png)

![N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B6972540.png)
![N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B6972552.png)
![N-(cyclohexylcarbamoyl)-2-[(5S)-2,2,5-trimethylmorpholin-4-yl]acetamide](/img/structure/B6972568.png)
![tert-butyl N-[2-[(2-ethyl-1,2,4-triazol-3-yl)methylamino]-2-naphthalen-2-ylethyl]carbamate](/img/structure/B6972576.png)
![4-[(1-hydroxycyclobutyl)methyl]-N,N-dipropylpiperazine-1-sulfonamide](/img/structure/B6972593.png)
![1-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-2,3-dihydropyrrolo[2,3-c]pyridine](/img/structure/B6972597.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-[[5-(4-propan-2-ylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B6972612.png)
![4-[4-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B6972618.png)
